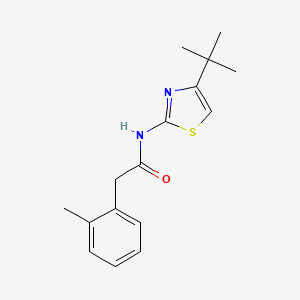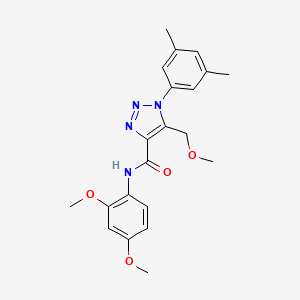![molecular formula C23H18Cl2N2O2 B4748691 3-[3-(2-chlorophenoxy)propyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4748691.png)
3-[3-(2-chlorophenoxy)propyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone
Overview
Description
3-[3-(2-chlorophenoxy)propyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that is involved in the regulation of cell growth and differentiation. Overexpression of EGFR has been linked to the development and progression of various types of cancer. AG-1478 has been extensively studied for its potential use as an anticancer agent.
Mechanism of Action
3-[3-(2-chlorophenoxy)propyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone binds to the ATP-binding site of EGFR and prevents the receptor from phosphorylating downstream signaling molecules. This results in the inhibition of cell proliferation and induction of apoptosis. 3-[3-(2-chlorophenoxy)propyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone is highly selective for EGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and physiological effects:
3-[3-(2-chlorophenoxy)propyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone has been shown to have potent anticancer activity in vitro and in vivo. In addition to its effects on cancer cells, 3-[3-(2-chlorophenoxy)propyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone has also been shown to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
3-[3-(2-chlorophenoxy)propyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone has several advantages as a research tool. It is highly selective for EGFR and does not inhibit other receptor tyrosine kinases. It has been extensively studied and its mechanism of action is well understood. However, 3-[3-(2-chlorophenoxy)propyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone also has some limitations. It is a small molecule inhibitor and may not be effective in targeting EGFR mutations that result in resistance to EGFR-targeted therapies. In addition, the use of 3-[3-(2-chlorophenoxy)propyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone in animal studies may be limited by its poor solubility and bioavailability.
Future Directions
There are several future directions for research on 3-[3-(2-chlorophenoxy)propyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone. One area of interest is the development of more potent and selective EGFR inhibitors. Another area of interest is the identification of biomarkers that can predict response to EGFR-targeted therapies. Additionally, the combination of 3-[3-(2-chlorophenoxy)propyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone with other anticancer agents is an area of active research. Finally, the use of 3-[3-(2-chlorophenoxy)propyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone in the treatment of inflammatory diseases is an area of potential therapeutic application.
Scientific Research Applications
3-[3-(2-chlorophenoxy)propyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-[3-(2-chlorophenoxy)propyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone works by blocking the activity of EGFR, which is overexpressed in many types of cancer. By inhibiting EGFR activity, 3-[3-(2-chlorophenoxy)propyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone can prevent cancer cells from proliferating and induce apoptosis (programmed cell death).
properties
IUPAC Name |
3-[3-(2-chlorophenoxy)propyl]-2-(4-chlorophenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O2/c24-17-12-10-16(11-13-17)22-26-20-8-3-1-6-18(20)23(28)27(22)14-5-15-29-21-9-4-2-7-19(21)25/h1-4,6-13H,5,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBVFPHCQDQBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)Cl)CCCOC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-chlorophenoxy)propyl]-2-(4-chlorophenyl)quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B4748613.png)


![N-[1-(4-chlorophenyl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4748628.png)
![N-{2-[4-allyl-5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4748643.png)
![4-bromo-5-[(3-hydroxypropyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B4748659.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4748666.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide](/img/structure/B4748679.png)
![methyl [5-(3,4-diethoxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4748684.png)
![N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4748696.png)
![ethyl 2-{[3-(5-bromo-2-thienyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4748713.png)
![4-{5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B4748714.png)
![3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B4748719.png)
![N-(4-chlorophenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4748726.png)